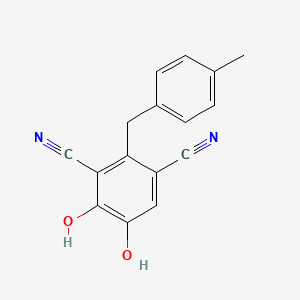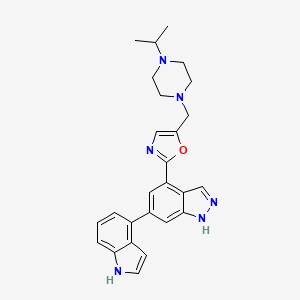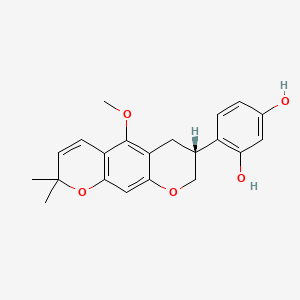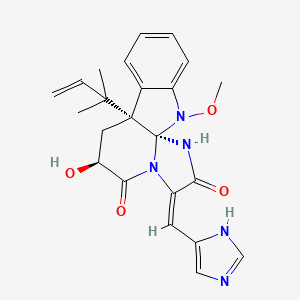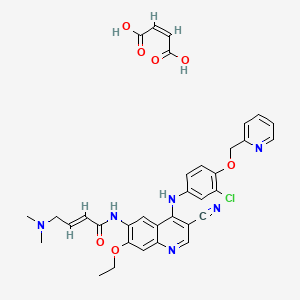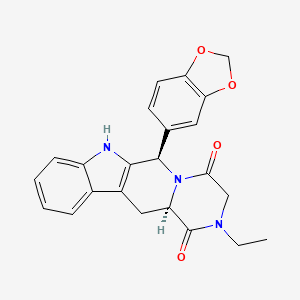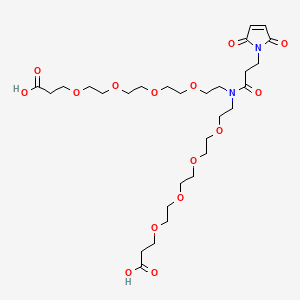
Acid-apeg8-acid n-c3-maleimide
説明
“Acid-apeg8-acid n-c3-maleimide” is a compound that seems to be related to maleimides . Maleimides are chemical compounds that are important building blocks in organic synthesis . They are derivatives of maleic acid and imide, and they can react with sulfhydryl groups . The compound “Acid-apeg8-acid n-c3-maleimide” has a molecular weight of 664.70 .
Synthesis Analysis
The synthesis of maleimides and their derivatives often involves the treatment of maleic anhydride with amines followed by dehydration . A special feature of the reactivity of maleimides is their susceptibility to additions across the double bond either by Michael additions or via Diels-Alder reactions .Chemical Reactions Analysis
Maleimides are known to react with thiols via a Michael addition reaction . In a one-pot thiol–amine bioconjugation to maleimides, aminothiomaleimides can be generated extremely efficiently .科学的研究の応用
Drug Delivery Systems
N-Mal-N-bis(PEG4-acid): is utilized in the development of drug delivery systems due to its ability to form stable linkages with therapeutic agents . The compound’s maleimide group reacts specifically with sulfhydryl groups to create stable thioether bonds, which are crucial in attaching drugs to carriers like nanoparticles or liposomes. This ensures controlled release and targeted delivery of drugs, enhancing therapeutic efficacy and reducing side effects.
Bioconjugation
In bioconjugation, N-Mal-N-bis(PEG4-acid) serves as a non-cleavable linker connecting biomolecules like proteins, peptides, or antibodies . The carboxylic acid groups can form amide bonds with primary amines in the presence of activators, facilitating the conjugation of various biomolecules for analytical or therapeutic purposes.
Targeted Therapy
The compound’s role in targeted therapy is significant, particularly in the development of Antibody-Drug Conjugates (ADCs) . By linking antibodies to cytotoxic drugs, N-Mal-N-bis(PEG4-acid) enables the selective targeting of diseased cells, such as cancer cells, while sparing healthy ones, thus improving the selectivity and potency of treatments.
Diagnostic Imaging
N-Mal-N-bis(PEG4-acid): is instrumental in enhancing diagnostic imaging techniques . By attaching imaging agents to targeting molecules, it allows for the precise localization of diseases, aiding in early detection and diagnosis. Its stable linkages ensure that the imaging agents remain attached until they reach the target site.
Nanotechnology
In nanotechnology, N-Mal-N-bis(PEG4-acid) is used to modify the surface of nanoparticles . The PEGylation process improves the solubility and biocompatibility of nanoparticles, making them suitable for various biomedical applications, including as carriers in drug delivery systems.
Molecular Biology
N-Mal-N-bis(PEG4-acid): finds applications in molecular biology as a tool for protein labeling and modification . Its ability to form stable bonds with thiol groups makes it valuable for labeling proteins with fluorescent tags or other probes, which is essential for studying protein function and interaction.
Chemical Synthesis
In chemical synthesis, N-Mal-N-bis(PEG4-acid) acts as a bifunctional reagent . It can be used to introduce PEG chains into molecules, which is a common strategy to improve the pharmacokinetics of therapeutic agents. The PEG chains increase the hydrophilicity and stability of the molecules, enhancing their usability in clinical settings.
Biotechnology
Lastly, in the field of biotechnology, N-Mal-N-bis(PEG4-acid) is employed for the PEGylation of enzymes and other proteins . This modification can enhance the stability and shelf-life of biotechnological products, which is crucial for their commercial and therapeutic use.
Safety and Hazards
作用機序
Target of Action
N-Mal-N-bis(PEG4-acid) is a branched PEG derivative with two terminal carboxylic acids and a maleimide (Mal) group . The primary targets of this compound are molecules containing sulfhydryl groups and primary amino groups .
Mode of Action
The maleimide (Mal) group of N-Mal-N-bis(PEG4-acid) specifically reacts with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . On the other hand, the terminal carboxylic acids can conjugate with amine-containing molecules in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The biochemical pathways affected by N-Mal-N-bis(PEG4-acid) are primarily those involving proteins or other biomolecules with sulfhydryl groups and primary amino groups . The compound enables the connection of these biomolecules through the formation of stable thioether and amide bonds .
Pharmacokinetics
The presence of peg units in the compound is known to increase the aqueous solubility , which could potentially enhance its bioavailability.
Result of Action
The result of N-Mal-N-bis(PEG4-acid)'s action is the formation of stable thioether and amide bonds with target biomolecules . This enables the connection of these biomolecules, which could be crucial in various biochemical processes and applications, including drug delivery .
Action Environment
The action of N-Mal-N-bis(PEG4-acid) is influenced by the pH of the environment. The formation of a stable thioether linkage with sulfhydryl groups occurs specifically when the pH is between 6.5 and 7.5 . Additionally, the compound’s solubility and stability could be affected by the temperature and the presence of solvents such as DMSO, DCM, and DMF .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O15/c32-25(3-6-31-26(33)1-2-27(31)34)30(7-11-41-15-19-45-23-21-43-17-13-39-9-4-28(35)36)8-12-42-16-20-46-24-22-44-18-14-40-10-5-29(37)38/h1-2H,3-24H2,(H,35,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUVDGNGWRGLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105139 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Mal-N-bis(PEG4-acid) | |
CAS RN |
2100306-52-1 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)



